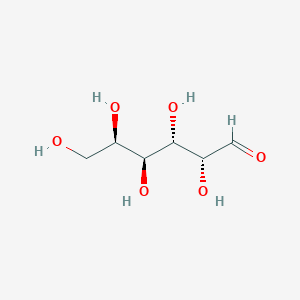
1,3,5-トリオキサン
概要
説明
1,3,5-Trioxane is a chemical compound with the molecular formula C₃H₆O₃. It is a white, highly water-soluble solid with a chloroform-like odor. This compound is a stable cyclic trimer of formaldehyde, consisting of a six-membered ring with three carbon atoms alternating with three oxygen atoms .
科学的研究の応用
1,3,5-Trioxane has a wide range of applications in scientific research and industry:
Biology and Medicine: Its ability to release formaldehyde makes it useful in various biological and medical applications, including as a disinfectant and in the synthesis of pharmaceuticals.
Industry: 1,3,5-Trioxane is used in the preparation of adhesives, such as one-pack polyurethane adhesives and hot-melt adhesives.
作用機序
1,3,5-Trioxane, also known as trioxane or trioxin, is a chemical compound with the molecular formula C3H6O3 . It is a stable cyclic trimer of formaldehyde and is highly water-soluble .
Target of Action
1,3,5-Trioxane is primarily used as a source of anhydrous formaldehyde . It can be used interchangeably with formaldehyde and paraformaldehyde . The primary targets of 1,3,5-Trioxane are the molecules and structures that interact with formaldehyde.
Mode of Action
1,3,5-Trioxane, due to its cyclic structure, is more stable and requires high temperatures to react . It is known to release formaldehyde, which can then interact with its targets .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-Trioxane are primarily those involving formaldehyde, given that 1,3,5-Trioxane is a source of formaldehyde . Formaldehyde is involved in various biochemical processes, including the formation of methylene bridges in proteins and nucleic acids.
Pharmacokinetics
Given its high water solubility , it is expected to be readily absorbed and distributed in the body. Its metabolism likely involves the release of formaldehyde, and excretion pathways would be similar to those of formaldehyde.
Action Environment
The action of 1,3,5-Trioxane can be influenced by various environmental factors. For example, its stability and reactivity can be affected by temperature, as it requires high temperatures to react . Additionally, the presence of water can influence its solubility and therefore its distribution and action in the body .
生化学分析
Biochemical Properties
1,3,5-Trioxane plays a significant role in biochemical reactions due to its ability to release formaldehyde. In biological systems, formaldehyde can interact with various enzymes, proteins, and other biomolecules. For instance, formaldehyde can form cross-links between proteins, affecting their structure and function. Enzymes such as formaldehyde dehydrogenase can metabolize formaldehyde, converting it into less toxic compounds. The interactions of 1,3,5-Trioxane with these biomolecules can lead to alterations in cellular processes and functions .
Cellular Effects
1,3,5-Trioxane influences various types of cells and cellular processes primarily through the release of formaldehyde. Formaldehyde can affect cell signaling pathways, gene expression, and cellular metabolism. For example, formaldehyde can induce DNA-protein cross-links, leading to changes in gene expression and potentially causing cytotoxic effects. Additionally, formaldehyde can disrupt cellular metabolism by inhibiting key metabolic enzymes. The impact of 1,3,5-Trioxane on cellular function is thus closely linked to its ability to release formaldehyde .
Molecular Mechanism
The molecular mechanism of action of 1,3,5-Trioxane involves its decomposition to release formaldehyde. Formaldehyde can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, alter protein function, and affect gene expression. For instance, formaldehyde can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage. The effects of 1,3,5-Trioxane at the molecular level are therefore mediated by the interactions of formaldehyde with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Trioxane can change over time due to its stability and degradation. 1,3,5-Trioxane is relatively stable at room temperature but can decompose to release formaldehyde under certain conditions. Long-term exposure to 1,3,5-Trioxane can lead to sustained release of formaldehyde, resulting in prolonged effects on cellular function. In vitro and in vivo studies have shown that the stability and degradation of 1,3,5-Trioxane can influence its long-term impact on cells and tissues .
Dosage Effects in Animal Models
The effects of 1,3,5-Trioxane vary with different dosages in animal models. At low doses, 1,3,5-Trioxane may have minimal impact on cellular function. At higher doses, the release of formaldehyde can lead to toxic effects, including cytotoxicity and genotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. High doses of 1,3,5-Trioxane can cause adverse effects, such as tissue damage and organ toxicity, due to the accumulation of formaldehyde .
Metabolic Pathways
1,3,5-Trioxane is involved in metabolic pathways that include the release and metabolism of formaldehyde. Enzymes such as formaldehyde dehydrogenase play a crucial role in detoxifying formaldehyde by converting it into formate, which can be further metabolized. The interaction of 1,3,5-Trioxane with these metabolic enzymes can affect metabolic flux and alter metabolite levels. The metabolic pathways of 1,3,5-Trioxane are thus closely linked to the metabolism of formaldehyde .
Transport and Distribution
Within cells and tissues, 1,3,5-Trioxane is transported and distributed based on its solubility and interactions with transporters and binding proteins. The high water solubility of 1,3,5-Trioxane allows it to diffuse easily through cellular membranes. Transporters and binding proteins may facilitate its distribution to specific cellular compartments. The localization and accumulation of 1,3,5-Trioxane within cells can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 1,3,5-Trioxane is influenced by its chemical properties and interactions with cellular components. 1,3,5-Trioxane can localize to various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications may direct 1,3,5-Trioxane to specific organelles, affecting its activity and function. The subcellular localization of 1,3,5-Trioxane can thus play a crucial role in determining its biological effects .
準備方法
1,3,5-Trioxane can be synthesized through the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . In industrial settings, the production of 1,3,5-Trioxane typically involves a liquid-phase method using formaldehyde in the presence of homogeneous acid-type catalysts, such as sulfuric acid . The process includes synthesis, extraction, and isolation from the reaction mass, followed by purification and storage at elevated temperatures to ensure product stability .
化学反応の分析
1,3,5-Trioxane undergoes various chemical reactions, primarily involving the release of formaldehyde. Some key reactions include:
Thermal Decomposition: At elevated temperatures, 1,3,5-Trioxane decomposes to release formaldehyde, paraformaldehyde, and formic acid.
Polymerization: It can polymerize to form polyoxymethylene plastics.
Photochemical Reactions: Under photochemical conditions, 1,3,5-Trioxane can undergo cycle-opening dissociation.
Common reagents and conditions used in these reactions include acidic catalysts for trimerization and elevated temperatures for decomposition and polymerization.
類似化合物との比較
1,3,5-Trioxane is unique due to its stable cyclic trimer structure and its ability to release formaldehyde under specific conditions. Similar compounds include:
Formaldehyde: A simple aldehyde with the formula CH₂O, used in various chemical reactions and industrial applications.
Paraformaldehyde: A polymer of formaldehyde, used as a disinfectant and in the production of resins.
1,2,4-Trioxane: Another isomer of trioxane, with different structural and chemical properties.
1,3,5-Trithiane: A sulfur analog of 1,3,5-Trioxane, with sulfur atoms replacing the oxygen atoms in the ring.
Each of these compounds has distinct properties and applications, but 1,3,5-Trioxane stands out for its stability and versatility in releasing formaldehyde.
特性
IUPAC Name |
1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSXRVXTHVRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OCOCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021925 | |
| Record name | 1,3,5-Trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Trioxane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Trioxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °F (NTP, 1992), 45 °C | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Trioxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg] | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Trioxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE | |
CAS No. |
110-88-3 | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Trioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Trioxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Trioxane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BNU65YNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 °F (NTP, 1992), 64 °C | |
| Record name | 1,3,5-TRIOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-TRIOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 1,3,5-trioxane?
A1: 1,3,5-Trioxane has the molecular formula C3H6O3 and a molecular weight of 90.08 g/mol. Structurally, it is a six-membered ring containing three carbon atoms alternating with three oxygen atoms. Each carbon atom is bonded to two hydrogen atoms. This symmetrical arrangement leads to its classification as a heterocyclic compound.
Q2: What spectroscopic data is available for characterizing 1,3,5-trioxane?
A2: Researchers utilize various spectroscopic methods to characterize 1,3,5-trioxane, including:
- Nuclear Magnetic Resonance (NMR): [] Both 1H NMR and 13C NMR provide valuable insights into the structure and dynamics of 1,3,5-trioxane. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study molecular vibrations within 1,3,5-trioxane. [, , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): This technique is valuable for investigating the electronic transitions within 1,3,5-trioxane and related radicals. []
- Rotational Spectroscopy: High-resolution rotational spectroscopy provides precise information about the rotational constants and structure of 1,3,5-trioxane, particularly relevant for its potential detection in space. [, ]
Q3: Is 1,3,5-trioxane compatible with other materials?
A3: The compatibility of 1,3,5-trioxane depends on the specific materials and conditions:
- Polymers: 1,3,5-Trioxane is a monomer for polyoxymethylene (POM) synthesis. It shows compatibility with other monomers like ethylene oxide, 1,3-dioxolane, and styrene during copolymerization reactions. [, , , ]
- Solvents: It exhibits solubility in various solvents, including methanol, nitrobenzene, and chlorinated paraffins. [, , ]
- Catalysts: 1,3,5-Trioxane interacts with various catalysts, including acidic catalysts like boron trifluoride etherate, phosphotungstic acid, and heteropolyacids, as well as metallic catalysts like rhodium(II). [, , , , , ]
Q4: How stable is 1,3,5-trioxane under various conditions?
A4: 1,3,5-Trioxane exhibits variable stability depending on the conditions:
- Thermal Stability: It undergoes thermal decomposition at elevated temperatures, primarily yielding formaldehyde. The decomposition kinetics have been studied using techniques like shock tubes. [, , ]
- Chemical Stability: 1,3,5-Trioxane is susceptible to acid-catalyzed ring-opening reactions, which are essential for its polymerization. [, , ] It can also undergo reactions like hydrogen abstraction by radicals like hydroxyl radicals and chlorine atoms. []
Q5: What is the role of catalysts in reactions involving 1,3,5-trioxane?
A5: Catalysts play a crucial role in reactions involving 1,3,5-trioxane by influencing reaction rates, selectivity, and product distribution. For instance:
- Ring-Opening Polymerization: Lewis acids, such as boron trifluoride etherate and phosphotungstic acid, are commonly employed to catalyze the ring-opening polymerization of 1,3,5-trioxane to yield polyoxymethylene. [, , , ]
- Cyclotrimerization Reactions: Keggin-type heteropolyacids have demonstrated high catalytic activity in the cyclotrimerization of aliphatic aldehydes to form the corresponding 2,4,6-trialkyl-1,3,5-trioxanes. []
- Organic Synthesis: Rhodium(II) catalysts have been employed in denitrogenative coupling reactions with 1,3,5-trioxane to access nine-membered 1,3,5,7-trioxazonines. []
Q6: What factors influence the selectivity of reactions involving 1,3,5-trioxane?
A6: Several factors can affect reaction selectivity when working with 1,3,5-trioxane:
- Catalyst Choice: Different catalysts can favor specific reaction pathways. For example, heteropolyacids are highly selective for cyclotrimerization of aldehydes, while Lewis acids are often used for polymerization. [, ]
- Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction pathway and selectivity. For instance, higher temperatures can lead to decomposition products rather than desired trioxane derivatives. []
- Substrate Structure: The structure of the other reactants, such as the specific aldehyde used in cyclotrimerization, can influence the selectivity towards a particular 1,3,5-trioxane derivative. []
Q7: How is computational chemistry employed in 1,3,5-trioxane research?
A7: Computational chemistry provides valuable insights into the properties and reactivity of 1,3,5-trioxane:
- Mechanism Elucidation: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the carbonylation of dimethoxymethane to methyl methoxyacetate. []
- Kinetic Modeling: Theoretical calculations, including transition state theory (TST) calculations, are essential for kinetic modeling of reactions involving 1,3,5-trioxane, such as its thermal decomposition and reactions with radicals. [, , ]
- Conformational Analysis: Computational methods allow the exploration of different conformations of 1,3,5-trioxane and the analysis of stereoelectronic effects, such as anomeric effects. []
Q8: What is the environmental fate of 1,3,5-trioxane?
A8: 1,3,5-Trioxane can enter the environment through various pathways:
- Atmospheric Release: It can be released into the atmosphere from industrial processes and the degradation of certain polymers. []
Q9: How does 1,3,5-trioxane degrade in the environment?
A9:
- Atmospheric Degradation: In the atmosphere, 1,3,5-trioxane is primarily degraded through reactions with hydroxyl radicals, forming radicals like c-C3H5O3(•) and (c-C3H5O3)O2(•), ultimately leading to smaller molecules like carbon dioxide and water. []
Q10: What is the solubility of 1,3,5-trioxane in different solvents?
A10: The solubility of 1,3,5-trioxane varies depending on the solvent and temperature. For instance:
- Methanol: Experimental data on the solubility of solid 1,3,5-trioxane in methanol at different temperatures has been correlated using thermodynamic models like the UNIQUAC equation. []
- Other Solvents: Solubility studies have been conducted in systems containing 1,3,5-trioxane, methyl acrylate, methyl acetate, and water using models like NRTL and UNIQUAC. []
Q11: How can 1,3,5-trioxane be recycled or managed as waste?
A11:
Q12: What are some historical milestones in 1,3,5-trioxane research?
A12:
Q13: What are some cross-disciplinary applications of 1,3,5-trioxane research?
A13:
- Polymer Science: 1,3,5-Trioxane is a crucial monomer for polyoxymethylene, a high-performance engineering plastic. Research in this area involves polymerization techniques, copolymerization with various comonomers, and the development of new catalysts. [, , , ]
- Catalysis: The use of 1,3,5-trioxane in various catalytic reactions, such as those involving heteropolyacids and rhodium(II) catalysts, highlights its importance in synthetic organic chemistry. [, ]
- Astrochemistry: The potential presence of 1,3,5-trioxane and other polyoxymethylenes in comets has sparked interest in its spectroscopic characterization, as it could provide insights into prebiotic chemistry. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)


![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
